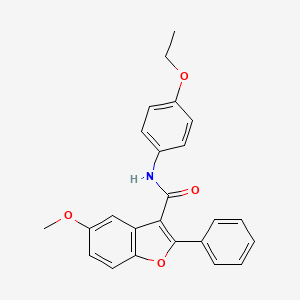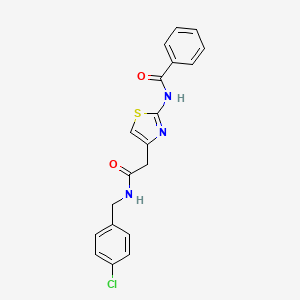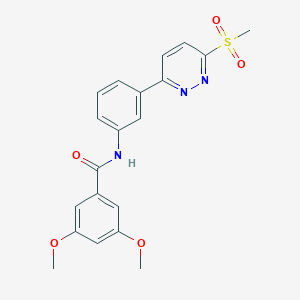![molecular formula C28H27NO3 B14975013 4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a benzofuran moiety, and a benzamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzamide Group: This step often involves the use of amide coupling reagents under controlled conditions.
Addition of the Tert-Butyl Group: This can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE: shares similarities with other benzofuran derivatives and benzamides.
Benzofuran Derivatives: Compounds like 2-(4-METHYLBENZOYL)-1-BENZOFURAN exhibit similar core structures but differ in substituents.
Benzamides: Compounds such as N-(4-METHYLBENZOYL)BENZAMIDE have similar amide linkages but lack the benzofuran moiety.
Uniqueness
The uniqueness of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27NO3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C28H27NO3/c1-17-6-8-19(9-7-17)25(30)26-18(2)23-16-22(14-15-24(23)32-26)29-27(31)20-10-12-21(13-11-20)28(3,4)5/h6-16H,1-5H3,(H,29,31) |
InChI Key |
FUPZADCNBIOSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B14974931.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14974941.png)

![2-methyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B14974953.png)
![15-[(2,6-dichlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14974957.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974964.png)

![N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974991.png)


![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
